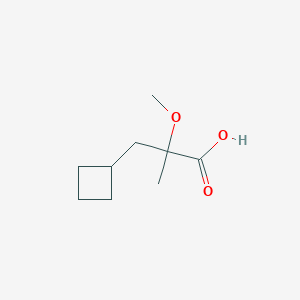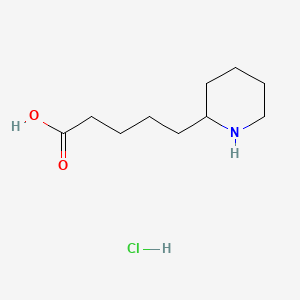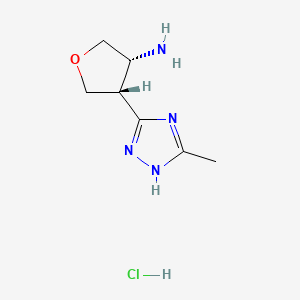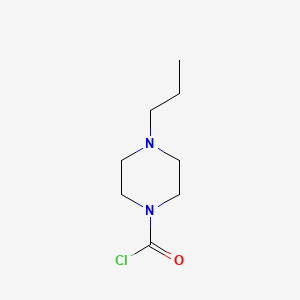
4-Propylpiperazine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylpiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C8H15ClN2O. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propylpiperazine-1-carbonyl chloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-propylpiperazine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps, such as recrystallization or distillation, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Propylpiperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles, such as alcohols or amines, can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-Propylpiperazine-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Propylpiperazine-1-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.
Comparison with Similar Compounds
4-Propylpiperazine-1-carbonyl chloride is similar to other acyl chlorides and piperazine derivatives. Some similar compounds include:
Acyl Chlorides: Other acyl chlorides with different alkyl or aryl groups.
Piperazine Derivatives: Piperazine compounds with different substituents on the ring.
Uniqueness: this compound is unique due to its specific structure, which includes the propyl group and the piperazine ring. This combination of features makes it particularly useful in certain applications, such as the synthesis of pharmaceuticals and other complex organic compounds.
Properties
CAS No. |
747355-56-2 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
4-propylpiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C8H15ClN2O/c1-2-3-10-4-6-11(7-5-10)8(9)12/h2-7H2,1H3 |
InChI Key |
JIWXNRDOBLWDBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


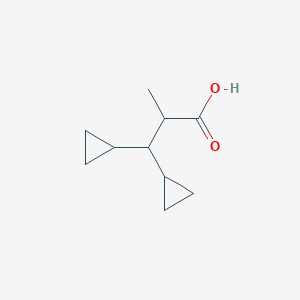

![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)
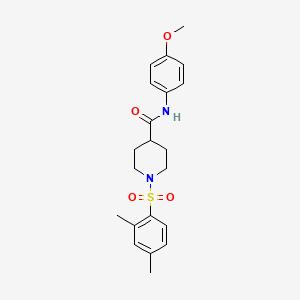
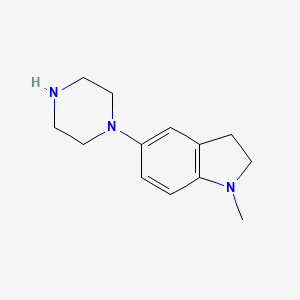
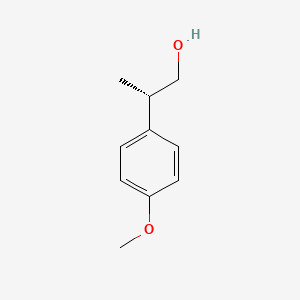
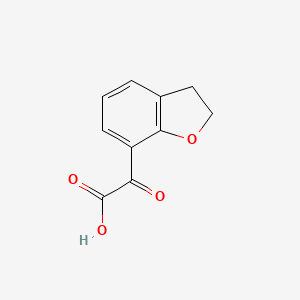
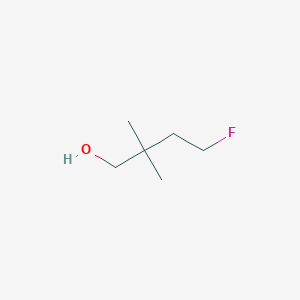
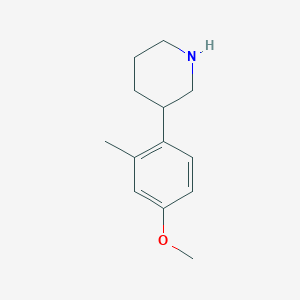
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine](/img/structure/B15319117.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
